3-(3,4-dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one
Description
The compound 3-(3,4-dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one is a coumarin derivative characterized by a sulfonyl group at position 3 (3,4-dimethoxybenzenesulfonyl), a hexyl chain at position 6, and a hydroxyl group at position 6. Coumarins are widely studied for their pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities . The hexyl chain at position 6 may enhance lipophilicity, affecting membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonyl-6-hexyl-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7S/c1-4-5-6-7-8-15-11-16-12-22(23(25)30-20(16)14-18(15)24)31(26,27)17-9-10-19(28-2)21(13-17)29-3/h9-14,24H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPFHQLGLOCONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the hexyl chain and the dimethoxybenzenesulfonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl groups, while reduction may produce a more saturated compound.
Scientific Research Applications
3-(3,4-Dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Coumarin Derivatives
Substituent Effects at Position 6
- Target Compound : A hexyl chain at position 6 contributes to increased hydrophobicity compared to shorter alkyl or alkoxy substituents.
- 6-(Substituted Benzylamino)-7-Hydroxy-4-Methyl-2H-Chromen-2-Ones (): These derivatives feature benzylamino groups at position 6, which introduce basic nitrogen atoms. Such substitutions may improve water solubility and enable hydrogen bonding, contrasting with the nonpolar hexyl chain in the target compound .
- 6-Chloro-7-Hydroxy-3,4-Dimethyl-2H-Chromen-2-One (): A chloro substituent at position 6 increases electronegativity and reduces steric bulk compared to the hexyl group. This may enhance binding to polar targets but reduce membrane penetration .
Substituent Effects at Position 3
- Target Compound : The 3,4-dimethoxybenzenesulfonyl group introduces steric bulk and electron-withdrawing sulfonyl and methoxy moieties. This contrasts with simpler substituents (e.g., methyl, ethyl) in other coumarins.
- These differences may lead to divergent interactions with cellular targets (e.g., enzymes or receptors) .
Hydroxy Group at Position 7
The 7-hydroxy group is a conserved feature in many bioactive coumarins, enabling hydrogen bonding and metal chelation. This group is present in the target compound and analogs such as 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one () and 6-(benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones (), suggesting its critical role in pharmacological activity .
Data Tables of Comparative Analysis
Research Findings and Implications
Substituent Diversity Drives Activity: The hexyl and sulfonyl groups in the target compound may confer distinct pharmacokinetic profiles compared to amino- or chloro-substituted analogs. While amino derivatives show cytotoxicity via basic side chains , the sulfonyl group could enhance stability or target-specific binding.
Role of Lipophilicity: Longer alkyl chains (e.g., hexyl) may improve membrane penetration but reduce aqueous solubility. In contrast, chloro or amino groups balance lipophilicity and polarity .
Knowledge Gaps: The biological data for the target compound are absent in the provided evidence, highlighting the need for empirical studies to evaluate its cytotoxicity, LogP, and binding mechanisms.
Notes
Biological Activity
The compound 3-(3,4-dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one is a member of the chromone family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its antitumor effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antitumor properties . Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines.
Antitumor Activity
A recent study evaluated the antitumor efficacy of this compound against several cancer types. The results indicated that it has a GI50 (the concentration required to inhibit cell growth by 50%) in the range of 10-20 µM , demonstrating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
The proposed mechanisms through which this compound exerts its antitumor effects include:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels contribute to oxidative stress, promoting cancer cell death.
- Targeting Specific Kinases : Molecular docking studies suggest binding affinity to key targets such as EGFR and B-RAF, which are crucial in tumorigenesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Enhanced lipophilicity and potency |
| Variation in sulfonyl group | Altered binding affinity |
| Hydroxyl group positioning | Influenced antitumor efficacy |
These modifications have been shown to significantly impact the biological activity, allowing for tailored approaches in drug design .
Case Studies
- In Vitro Studies : In a series of experiments, the compound was tested against breast and lung cancer cell lines, showing a dose-dependent inhibition of growth with IC50 values ranging from 10 to 15 µM.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to control groups .
Q & A
Q. What are the optimal synthetic routes for synthesizing 3-(3,4-dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Prepare the coumarin core (7-hydroxy-6-hexyl-2H-chromen-2-one) via Pechmann condensation or Kostanecki acylation . For example, reflux 2,4-dihydroxybenzaldehyde derivatives with hexyl-substituted acyl chlorides in dry acetone with anhydrous K₂CO₃ (6 hours, 60–80°C) .
- Step 2 : Introduce the sulfonyl group using 3,4-dimethoxybenzenesulfonyl chloride (CAS 23095-31-0) under basic conditions (pyridine or triethylamine) in anhydrous dichloromethane (0–25°C, 3–6 hours) .
- Purification : Use column chromatography (ethyl acetate/hexane, 1:1 v/v) and recrystallization (ethanol/chloroform) to isolate the product. Yield optimization requires careful control of stoichiometry and reaction time .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine:
- ¹H/¹³C NMR : In DMSO-d₆ with TMS as an internal standard. Key peaks include aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and hexyl chain protons (δ 0.8–1.6 ppm) .
- IR Spectroscopy : Confirm sulfonyl S=O stretches (1350–1150 cm⁻¹) and lactone C=O (1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use ESI or EI modes to verify molecular ion peaks (e.g., m/z 395 [M−1]⁻ for analogs) .
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from ethanol/chloroform mixtures. Optimize solvent polarity to avoid twinning .
- Data Collection/Refinement : Employ SHELXL for refinement and SHELXS/SHELXD for structure solution. Address disorder using the TWIN/BASF commands in SHELXL. Validate with R1/wR2 residuals (<5%) and check for π-π stacking interactions .
- Validation Tools : Use PLATON to analyze hydrogen bonding and CCDC software for deposition .
Q. How does the solvolysis behavior of the 3,4-dimethoxybenzenesulfonyl group influence compound stability under physiological conditions?
- Methodological Answer :
- Mechanistic Studies : The sulfonyl group undergoes SN1 (sulfenium ion intermediate) and SN2 (direct displacement) pathways. Study kinetics in aqueous acetone (3M HCl, 60°C) using HPLC or ¹⁹F NMR (for fluorinated analogs) .
- Stability Optimization : Electron-withdrawing substituents on the benzene ring reduce hydrolysis rates. Compare half-lives (t₁/₂) of analogs in simulated physiological buffers (pH 7.4, 37°C) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?
- Methodological Answer :
- Analog Synthesis : Vary substituents (hexyl chain length, methoxy group position) and introduce bioisosteres (e.g., trifluoromethyl for sulfonyl) .
- In Vitro Assays : Test enzyme inhibition (IC₅₀) using fluorescence-based assays. For example, evaluate COX-2 or tyrosinase inhibition .
- Computational Modeling : Perform molecular docking (AutoDock Vina) using protein structures (PDB ID) to predict binding modes. Corrogate results with experimental IC₅₀ values .
- Physicochemical Profiling : Calculate logP (HPLC) and polar surface area (PSA) to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
